molecular formula C11H9FO3 B13430528 Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

Cat. No.: B13430528
M. Wt: 208.18 g/mol
InChI Key: ZBRDYNVSAVHHKZ-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C11H9FO3 and a molecular weight of 208.19 g/mol . This compound is characterized by the presence of an ethynyl group, a fluorine atom, and a methoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethynyl-5-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-ethynyl-5-fluoro-4-methoxybenzyl alcohol or corresponding alkanes.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-fluorobenzoate: Similar structure but lacks both the ethynyl and methoxy groups.

    Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The combination of the ethynyl, fluorine, and methoxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

InChI

InChI=1S/C11H9FO3/c1-4-7-5-8(11(13)15-3)6-9(12)10(7)14-2/h1,5-6H,2-3H3

InChI Key

ZBRDYNVSAVHHKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)C#C

Origin of Product

United States

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